molecular formula C16H18N2O3 B5377002 1-Benzyl-3-(2,4-dimethoxyphenyl)urea

1-Benzyl-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B5377002
M. Wt: 286.33 g/mol
InChI Key: WAAJGOSEFUAFAY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2,4-dimethoxyphenyl)urea is an organic compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is characterized by the presence of a benzyl group attached to a urea moiety, which is further substituted with a 2,4-dimethoxyphenyl group. It is a white crystalline solid that is used in various scientific research applications.

Preparation Methods

The synthesis of 1-Benzyl-3-(2,4-dimethoxyphenyl)urea typically involves the reaction of benzyl isocyanate with 2,4-dimethoxyaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Chemical Reactions Analysis

1-Benzyl-3-(2,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding urea derivatives with oxidized benzyl or phenyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzylamine derivatives .

Scientific Research Applications

1-Benzyl-3-(2,4-dimethoxyphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2,4-dimethoxyphenyl)urea is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Benzyl-3-(2,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-benzyl-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-13-8-9-14(15(10-13)21-2)18-16(19)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAJGOSEFUAFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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